molecular formula C20H32N2O4S B2432961 5-ethyl-2-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034443-86-0

5-ethyl-2-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2432961
CAS RN: 2034443-86-0
M. Wt: 396.55
InChI Key: FUNXVOMKBBVTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-ethyl-2-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an ethyl group, a methoxy group, a sulfonamide group, and a tetrahydropyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The tetrahydro-2H-pyran-4-yl group, for example, is a six-membered ring with one oxygen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the carbonyl group in the tetrahydro-2H-pyran-4-yl moiety could react with Wittig reagents to form various substituted alkene compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tetrahydropyran has a molecular weight of 86.1323 and a gas phase heat capacity of 99.82 J/mol*K at 300K .

Scientific Research Applications

Cognitive Enhancing Properties

SB-399885, a compound structurally related to benzenesulfonamides, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. In preclinical models, SB-399885 demonstrated the ability to reverse scopolamine-induced deficits in a rat novel object recognition paradigm and age-dependent deficits in water maze spatial learning in aged rats. These findings suggest potential therapeutic utility for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial Activity

Arylazopyrazole pyrimidone clubbed heterocyclic compounds, containing benzenesulfonamide structures, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This research demonstrates the potential of benzenesulfonamide derivatives as effective antimicrobial agents (Sarvaiya et al., 2019).

Photodynamic Therapy for Cancer

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their use in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Synthesis and Bioactivity Studies

Synthesis and bioactivity studies on new benzenesulfonamide derivatives have shown potential anticancer activities. These compounds have been tested for their cytotoxicity against cancer cell lines, revealing some derivatives as potent inhibitors. Such research underscores the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Gul et al., 2016).

properties

IUPAC Name

5-ethyl-2-methoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-3-16-4-5-19(25-2)20(14-16)27(23,24)21-15-17-6-10-22(11-7-17)18-8-12-26-13-9-18/h4-5,14,17-18,21H,3,6-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNXVOMKBBVTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.